molecular formula C16H28N2O4 B13928523 tert-Butyl 4-(4-hydroxycyclohexane-1-carbonyl)piperazine-1-carboxylate

tert-Butyl 4-(4-hydroxycyclohexane-1-carbonyl)piperazine-1-carboxylate

Katalognummer: B13928523
Molekulargewicht: 312.40 g/mol
InChI-Schlüssel: ZTRCOSZANMYJNR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl 4-(4-hydroxycyclohexane-1-carbonyl)piperazine-1-carboxylate: is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and organic compounds .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(4-hydroxycyclohexane-1-carbonyl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and 4-hydroxycyclohexanone under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: tert-Butyl 4-(4-hydroxycyclohexane-1-carbonyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, tert-butyl 4-(4-hydroxycyclohexane-1-carbonyl)piperazine-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the interactions of piperazine derivatives with biological targets. It is often employed in the development of new drugs due to its ability to interact with various enzymes and receptors .

Medicine: In medicine, this compound is investigated for its potential therapeutic effects. It has shown promise in the treatment of certain diseases due to its biological activity and ability to modulate specific molecular pathways .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the development of new materials with specific functionalities .

Wirkmechanismus

The mechanism of action of tert-butyl 4-(4-hydroxycyclohexane-1-carbonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets in the body. The piperazine ring allows for flexible binding to various enzymes and receptors, modulating their activity. The compound can inhibit or activate specific pathways, leading to its therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: tert-Butyl 4-(4-hydroxycyclohexane-1-carbonyl)piperazine-1-carboxylate is unique due to the presence of the 4-hydroxycyclohexane-1-carbonyl group, which imparts distinct chemical and biological properties. This functional group enhances its ability to interact with specific molecular targets, making it a valuable compound in drug development and other scientific research applications .

Eigenschaften

Molekularformel

C16H28N2O4

Molekulargewicht

312.40 g/mol

IUPAC-Name

tert-butyl 4-(4-hydroxycyclohexanecarbonyl)piperazine-1-carboxylate

InChI

InChI=1S/C16H28N2O4/c1-16(2,3)22-15(21)18-10-8-17(9-11-18)14(20)12-4-6-13(19)7-5-12/h12-13,19H,4-11H2,1-3H3

InChI-Schlüssel

ZTRCOSZANMYJNR-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2CCC(CC2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.